molecular formula C11H23ClN2O3 B2391160 Tert-butyl 2-[(2-acetamidoethyl)amino]propanoate hydrochloride CAS No. 1485734-35-7

Tert-butyl 2-[(2-acetamidoethyl)amino]propanoate hydrochloride

Cat. No.: B2391160
CAS No.: 1485734-35-7
M. Wt: 266.77
InChI Key: BCVUWLUNYIHSDY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(2-acetamidoethyl)amino]propanoate hydrochloride typically involves the reaction of tert-butyl 2-amino propanoate with 2-acetamidoethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Quality control measures such as NMR, HPLC, and GC are employed to verify the product’s purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(2-acetamidoethyl)amino]propanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Tert-butyl 2-[(2-acetamidoethyl)amino]propanoate hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(2-acetamidoethyl)amino]propanoate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-amino propanoate
  • 2-acetamidoethyl chloride
  • Tert-butyl 2-[(2-aminoethyl)amino]propanoate

Uniqueness

Tert-butyl 2-[(2-acetamidoethyl)amino]propanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .

Properties

IUPAC Name

tert-butyl 2-(2-acetamidoethylamino)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3.ClH/c1-8(10(15)16-11(3,4)5)12-6-7-13-9(2)14;/h8,12H,6-7H2,1-5H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVUWLUNYIHSDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)NCCNC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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